molecular formula C10H15BO2S B8331988 5,5-Dimethyl-2-(4-methylthiophen-2-yl)-[1,3,2]dioxaborinane

5,5-Dimethyl-2-(4-methylthiophen-2-yl)-[1,3,2]dioxaborinane

Cat. No. B8331988
M. Wt: 210.11 g/mol
InChI Key: VDSNHARKKNZALZ-UHFFFAOYSA-N
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Patent
US07037905B2

Procedure details

The title compound (60%, yellow crystals) was prepared from 4-methylthiophen-2-boronic acid and neopentylglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([B:7]([OH:9])[OH:8])[S:5][CH:6]=1.[CH3:10][C:11]([CH2:15]O)([CH2:13]O)[CH3:12]>>[CH3:10][C:11]1([CH3:15])[CH2:13][O:9][B:7]([C:4]2[S:5][CH:6]=[C:2]([CH3:1])[CH:3]=2)[O:8][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(SC1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(COB(OC1)C=1SC=C(C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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